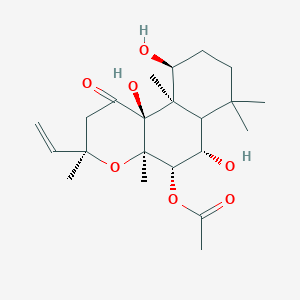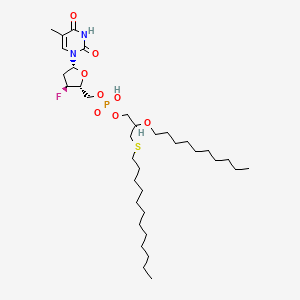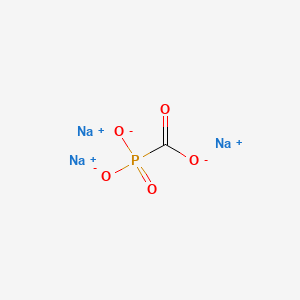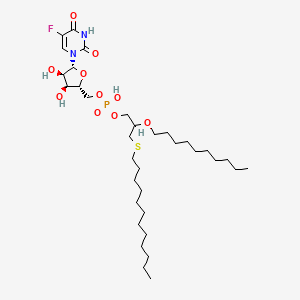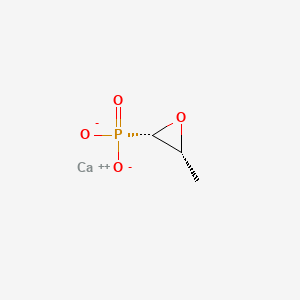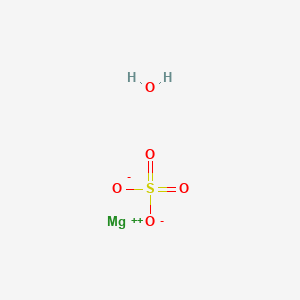
Magnesium sulfate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium sulfate monohydrate, also known as kieserite, is a chemical compound with the formula MgSO₄·H₂O. It is a white crystalline solid that is soluble in water but not in ethanol. This compound is commonly used in various industrial and agricultural applications due to its properties as a source of magnesium and sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium sulfate monohydrate can be prepared by heating magnesium sulfate heptahydrate to 120°C. Further heating to 250°C results in the formation of anhydrous magnesium sulfate . Another method involves reacting magnesite (magnesium carbonate) or magnesia (magnesium oxide) with sulfuric acid : [ \text{H}_2\text{SO}_4 + \text{MgCO}_3 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrial production of this compound often involves the treatment of seawater or magnesium-containing industrial wastes to precipitate magnesium hydroxide, which is then reacted with sulfuric acid .
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable sulfate anion.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions under specific conditions.
Common Reagents and Conditions:
Sulfuric Acid: Used in the preparation of magnesium sulfate from magnesium carbonate or magnesium oxide.
Water: Solvent for dissolving this compound.
Major Products Formed:
Magnesium Hydroxide: Formed when magnesium sulfate reacts with sodium hydroxide.
Magnesium Carbonate: Formed when magnesium sulfate reacts with sodium carbonate.
Scientific Research Applications
Magnesium sulfate monohydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a Lewis acid catalyst in organic synthesis and nanomaterial preparation.
Biology: Employed in the preparation of culture media and as a nutrient source in various biological studies.
Medicine: Used as an electrolyte replenisher and in the treatment of pre-eclampsia and eclampsia.
Mechanism of Action
Magnesium sulfate monohydrate exerts its effects primarily through its role as a magnesium ion source. Magnesium ions act as physiological calcium channel blockers, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals . This results in neuromuscular blockade and decreased muscle contractions. Additionally, magnesium ions inhibit calcium influx through voltage-dependent channels, contributing to their relaxant action on vascular smooth muscle .
Comparison with Similar Compounds
Magnesium Sulfate Heptahydrate (Epsom Salt): Commonly used in bath salts and as a laxative.
Magnesium Chloride: Used in de-icing and as a magnesium supplement.
Magnesium Oxide: Used as an antacid and laxative.
Uniqueness: Magnesium sulfate monohydrate is unique due to its specific hydration state, which makes it particularly useful in certain industrial and agricultural applications. Its monoclinic crystal structure at lower pressures and transformation to a triclinic phase at higher pressures also distinguish it from other magnesium sulfate hydrates .
Properties
CAS No. |
14567-64-7 |
|---|---|
Molecular Formula |
H4MgO5S+2 |
Molecular Weight |
140.40 g/mol |
IUPAC Name |
magnesium;sulfuric acid;hydrate |
InChI |
InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;; |
InChI Key |
LFCFXZHKDRJMNS-UHFFFAOYSA-N |
SMILES |
O.[O-]S(=O)(=O)[O-].[Mg+2] |
Canonical SMILES |
O.OS(=O)(=O)O.[Mg+2] |
Appearance |
Solid powder |
Key on ui other cas no. |
14168-73-1 |
physical_description |
PelletsLargeCrystals |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kieserite; Wathlingite; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



